
Bctc
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du BCTC implique plusieurs étapes clés :
Formation du noyau pipérazine : Le noyau pipérazine est synthétisé par réaction de la 1-chloro-3-chloropyridine avec le 1-tert-butyl-4-pipérazinecarboxamide dans des conditions contrôlées.
Réaction de couplage : Le noyau pipérazine est ensuite couplé avec l'isocyanate de 4-tert-butylphényle pour former le produit final, le this compound.
Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté optimale .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :
Synthèse en masse : Des réacteurs à grande échelle sont utilisés pour effectuer les réactions de couplage.
Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités.
Contrôle qualité : Des mesures de contrôle qualité rigoureuses sont mises en œuvre pour garantir la cohérence et la conformité aux normes réglementaires.
Analyse Des Réactions Chimiques
Types de réactions
Le BCTC subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le noyau pipérazine.
Substitution : Les réactions de substitution, en particulier la substitution nucléophile, sont courantes pour modifier le cycle pyridine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme composé outil pour étudier les propriétés et les fonctions des canaux TRPV1 et TRPM8.
Biologie : Il est utilisé dans l'étude des neurones sensoriels et des voies de la douleur, fournissant des informations sur les mécanismes de la perception de la douleur.
Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement de la douleur, de l'inflammation et de certains types de cancer. .
Mécanisme d'action
Le this compound exerce ses effets en antagonisant les canaux TRPV1 et TRPM8. Ces canaux sont impliqués dans la détection et la régulation de la température et de la douleur. Le this compound inhibe l'activation de ces canaux par la capsaïcine, le faible pH et d'autres stimuli, réduisant ainsi la douleur et l'inflammation. Les cibles moléculaires du this compound comprennent les sites de liaison sur les canaux TRPV1 et TRPM8, qui sont essentiels à leur activation et à leur fonction .
Applications De Recherche Scientifique
Pain Management
Mechanism of Action
BCTC acts primarily as an antagonist to TRPV1 receptors, which are crucial in the sensation of pain and inflammation. By inhibiting these channels, this compound can effectively reduce pain responses associated with various conditions.
Case Studies and Findings
- Nerve Injury Models : Research demonstrated that this compound significantly reduces tactile allodynia in rat models with sciatic nerve injury. The compound was administered post-surgery, leading to notable decreases in mechanical hypersensitivity .
- Inflammatory Pain Models : In studies using complete Freund’s adjuvant to induce inflammatory pain, this compound showed promise in alleviating hyperalgesia, suggesting its potential as a therapeutic agent for chronic pain conditions .
Cancer Treatment
Anti-tumor Activity
this compound has been studied for its effects on prostate cancer cells (DU145). It was found to induce cell cycle arrest without triggering apoptosis, highlighting its selective action on tumor proliferation pathways.
Key Findings
- Cell Cycle Regulation : this compound treatment resulted in downregulation of cyclin D1 and cyclin-dependent kinases (CDK) 2 and 6, which are critical for cell cycle progression. This suggests that this compound may serve as a targeted therapy to halt cancer cell growth .
- Inhibition of Migration and Invasion : In addition to affecting cell cycle dynamics, this compound reduced the migration and invasion capabilities of DU145 cells, indicating its potential role in preventing metastasis .
Cardiovascular Applications
Cardiac Hypertrophy and Heart Failure
Recent studies have indicated that TRPV1 antagonists like this compound may provide therapeutic benefits in managing cardiac hypertrophy and heart failure. The blockade of TRPV1 channels is hypothesized to improve heart function by mitigating pathological remodeling processes.
Research Insights
- Improvement in Cardiac Function : In animal models with induced cardiac hypertrophy, administration of this compound led to significant improvements in heart function metrics, suggesting a novel approach for treating heart-related diseases .
Summary Table of Applications
Mécanisme D'action
BCTC exerts its effects by antagonizing the TRPV1 and TRPM8 channels. These channels are involved in the detection and regulation of temperature and pain. This compound inhibits the activation of these channels by capsaicin, low pH, and other stimuli, thereby reducing pain and inflammation. The molecular targets of this compound include the binding sites on the TRPV1 and TRPM8 channels, which are critical for their activation and function .
Comparaison Avec Des Composés Similaires
Le BCTC est unique dans sa double activité antagoniste à la fois contre les canaux TRPV1 et TRPM8. Des composés similaires comprennent :
Capsazepine : Un antagoniste du TRPV1 qui inhibe également l'activation induite par la capsaïcine, mais n'a pas d'activité contre le TRPM8.
AMG 517 : Un autre antagoniste du TRPV1 aux effets analgésiques puissants, mais avec une activité limitée contre le TRPM8.
SB-705498 : Un antagoniste sélectif du TRPV1 utilisé dans l'étude de la douleur et de l'inflammation.
L'activité double du this compound en fait un composé précieux pour des études complètes de la douleur et de la perception sensorielle, le différenciant d'autres composés similaires .
Activité Biologique
BCTC (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and pain management. This article explores this compound's mechanisms of action, pharmacokinetics, and its effects on various biological systems.
This compound is primarily known as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is implicated in various physiological processes, including pain sensation and tumor progression. Research has demonstrated that the inhibition of TRPM8 by this compound can lead to significant biological effects:
- Cell Proliferation : In studies involving DU145 prostate cancer cells, this compound treatment resulted in reduced cell proliferation and migration. The compound was shown to downregulate key cell cycle proteins such as cyclin D1 and CDK2/6, while upregulating phosphorylated glycogen synthase kinase 3β (GSK-3β) .
- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in DU145 cells without triggering apoptosis. This was evidenced by flow cytometric analysis showing an increased proportion of cells in the G0/G1 phase compared to untreated controls .
- MAPK Pathway Involvement : The anti-tumor activity of this compound appears to be partially mediated through the MAPK signaling pathway. Specifically, this compound downregulated phosphorylated extracellular signal-regulated kinase 1/2 (ERK1/2) while upregulating p38 and c-Jun N-terminal kinases (JNK) in treated cells .
2. Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in animal models, providing insights into its absorption, distribution, metabolism, and excretion:
- Bioavailability : this compound demonstrated significant oral bioavailability in rats, with a plasma half-life of approximately 1 hour. It effectively penetrates the central nervous system (CNS), which is crucial for its potential therapeutic applications .
- Central Nervous System Permeability : Studies indicated that this compound can cross the blood-brain barrier, making it a candidate for treating CNS-related disorders .
3. Case Studies and Research Findings
Several studies have highlighted the effects of this compound on cancer cells and pain pathways:
- Anti-Tumor Activity : In vitro studies on DU145 prostate cancer cells revealed that this compound inhibits both migration and invasion capabilities. The scratch motility assay demonstrated significantly reduced cell movement in treated groups compared to controls .
- Analgesic Properties : As a vanilloid receptor 1 (VR1) antagonist, this compound has been characterized for its analgesic properties. Its ability to modulate pain pathways suggests potential applications in pain management therapies .
4. Data Summary
The following table summarizes key findings from research on this compound's biological activity:
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUAPYLUCHQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432997 | |
Record name | BCTC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393514-24-4 | |
Record name | N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393514244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BCTC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 393514-24-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BCTC?
A1: this compound primarily targets TRPV1, a non-selective cation channel found on sensory neurons. [, ]
Q2: How does this compound interact with TRPV1?
A2: this compound acts as a competitive antagonist, binding to the capsaicin-binding pocket of TRPV1 and preventing its activation by various stimuli. []
Q3: Does this compound block all modes of TRPV1 activation?
A3: Yes, this compound effectively blocks TRPV1 activation by capsaicin, protons (low pH), heat, and endogenous ligands like anandamide and N-arachidonyl dopamine. []
Q4: What are the downstream effects of this compound inhibiting TRPV1?
A4: this compound prevents TRPV1-mediated calcium influx into neurons, ultimately reducing pain signaling. This includes inhibiting the release of pain-related neuropeptides like calcitonin gene-related peptide (CGRP). [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C20H23ClN4O and a molecular weight of 372.89 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research doesn't delve into detailed spectroscopic data, it's essential to note that such information would typically be available in the chemical synthesis literature.
Q7: How do structural modifications of this compound affect its activity?
A7: Research suggests that modifications to the linker region of this compound can influence its potency and selectivity for TRPV1. Replacing the tetrahydropyrazine ring with a pyrrolidine ring, as in compound 10b, demonstrated comparable analgesic effects to this compound but with a reduced risk of hyperthermia. []
Q8: Are there any specific formulation strategies for this compound?
A8: Studies frequently utilize cyclodextrin as a vehicle for this compound administration, suggesting its potential role in enhancing solubility. [, ]
Q9: What is known about the pharmacokinetics of this compound?
A9: In rats, this compound exhibits oral bioavailability with a plasma half-life of approximately 1 hour and significant penetration into the central nervous system. []
Q10: What is the relationship between this compound dosage and efficacy?
A10: this compound demonstrates dose-dependent analgesic effects in various pain models. For instance, in a rat model of inflammatory pain, oral administration of this compound at 3 mg/kg significantly reduced thermal hyperalgesia, while 10 mg/kg reduced mechanical hyperalgesia. []
Q11: Has this compound been tested in cell-based assays?
A11: Yes, this compound effectively inhibits capsaicin-induced calcium influx and CGRP release in cultured rat dorsal root ganglion neurons. []
Q12: What animal models have been used to study this compound's analgesic effects?
A12: this compound has demonstrated efficacy in several rodent pain models, including capsaicin-induced hyperalgesia, Freund's complete adjuvant-induced inflammatory pain, and partial sciatic nerve injury-induced neuropathic pain. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.